molecular formula C8H14ClN3S B1389720 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride CAS No. 1185294-76-1

1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride

Cat. No.: B1389720
CAS No.: 1185294-76-1
M. Wt: 219.74 g/mol
InChI Key: VBCQGMJCXMSCGM-UHFFFAOYSA-N
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Description

Historical Development of Thiazole-Piperazine Chemistry

The development of thiazole-piperazine chemistry represents a convergence of two distinct but equally important heterocyclic research traditions that have evolved over more than a century. The thiazole moiety was first discovered and characterized in the early 20th century, with its pharmacological significance becoming apparent through natural product isolation studies. Thiazole pharmacophore fragments have been found inherent in natural products such as peptide alkaloids, metabolites, and cyclopeptides, demonstrating a broad spectrum of pharmacological potentials. The systematic study of thiazole derivatives gained momentum in the 1930s, with 4-methyl-5-formylthiazole being first synthesized in 1939 as part of early investigations into thiazole chemistry.

Piperazine chemistry developed in parallel, with early investigations focusing on the unique conformational properties of this six-membered diazine ring. The recognition of piperazine as a privileged scaffold in medicinal chemistry occurred gradually throughout the mid-20th century, as researchers discovered its presence in numerous bioactive natural products and synthetic pharmaceuticals. Studies have shown that the piperazine scaffold possesses remarkable pharmacological diversity, including antimalarial, anticancer, and antibacterial properties. The physicochemical properties and three-dimensional structures of different piperazine chemotypes have been recognized as critically important for understanding their biological activities.

The convergence of thiazole and piperazine chemistry began in earnest during the 1980s and 1990s, as researchers began exploring molecular hybridization strategies. The strategic approach of molecular hybridization has markedly enhanced drug efficacy, mitigated resistance to multiple drugs, and minimized toxicity concerns. This period saw the first systematic attempts to synthesize compounds containing both heterocyclic systems, leading to the development of robust methodologies for creating thiazole-linked hybrids. The recognition that heterocyclic hybrid frameworks represent a burgeoning domain within drug discovery and medicinal chemistry has attracted considerable attention in recent years.

The modern era of thiazole-piperazine chemistry has been characterized by the development of sophisticated synthetic methodologies and comprehensive structure-activity relationship studies. Recent decades have witnessed the emergence of parallel synthesis techniques and combinatorial chemistry approaches that have enabled the efficient preparation of large libraries of thiazole-piperazine compounds. The focused efforts over the past twenty years for target-oriented synthesis and diversity-oriented synthesis of low-molecular-weight heterocyclic combinatorial libraries for therapeutic applications have been highly fruitful.

Structural Classification of Thiazolyl-Piperazine Compounds

The structural classification of thiazolyl-piperazine compounds encompasses several distinct architectural frameworks that reflect different synthetic approaches and connectivity patterns between the two heterocyclic components. The most fundamental classification system is based on the nature of the linkage between the thiazole and piperazine rings, which can occur through direct attachment, methylene bridges, or more complex spacer units.

Direct Attachment Derivatives represent the simplest class of thiazolyl-piperazine compounds, where the piperazine nitrogen atom is directly bonded to the thiazole ring system. The compound 1-(thiazol-2-yl)piperazine serves as the parent structure for this class, with molecular formula C7H11N3S. These compounds are characterized by their rigid conformational structure and specific electronic properties resulting from the direct conjugation between the nitrogen lone pair and the thiazole aromatic system. Substitution patterns on either ring system can significantly modify the electronic distribution and consequent biological activity.

Methylene-Bridged Compounds constitute another major structural class, exemplified by 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives. These compounds feature a methylene spacer unit that connects the piperazine ring to the thiazole system, typically at the 4-position of the thiazole ring. The parallel synthesis of diverse piperazine-tethered thiazole compounds has been achieved through the reaction of piperazine with newly generated 4-chloromethyl-2-amino thiazoles, leading to desired products with high purities and good overall yields. This structural motif provides increased conformational flexibility compared to directly linked systems while maintaining favorable pharmacokinetic properties.

Bis-thiazole Architectures represent a more complex structural classification where piperazine serves as a central scaffold linking two thiazole units. Novel scaffolds based on bis-thiazole linked to piperazine core have been synthesized as hybrid molecules through reactions of appropriate α-halo ketones or α-keto-hydrazonoyl chlorides with corresponding piperazine bis(hydrazinecarbothioamide) precursors. These symmetrical or asymmetrical bis-thiazole systems offer unique opportunities for multitarget drug design and enhanced biological activity through bivalent interactions.

Substituted Thiazole-Piperazine Derivatives encompass compounds where additional functional groups or aromatic systems are incorporated into the basic thiazole-piperazine framework. Research has demonstrated the synthesis of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, which incorporate both substituted piperazines and extended aromatic systems. These compounds allow for fine-tuning of physicochemical properties and biological activity through systematic structural modifications.

Significance of 1-(4-Methyl-thiazol-2-yl)-piperazine Dihydrochloride in Heterocyclic Chemistry

The compound this compound occupies a unique position in heterocyclic chemistry due to its specific structural features and the insights it provides into structure-activity relationships within the thiazole-piperazine family. With the CAS number 1185294-76-1 and molecular formula C8H15Cl2N3S, this compound serves as both a synthetic intermediate and a research tool for understanding the fundamental properties of methylated thiazole-piperazine systems.

The methyl substitution at the 4-position of the thiazole ring in this compound provides critical electronic and steric modifications that distinguish it from the parent 1-(thiazol-2-yl)piperazine structure. The presence of the methyl group affects the electronic density distribution within the thiazole ring and influences the overall molecular geometry, potentially altering binding interactions with biological targets. Research has shown that methyl substitution on thiazole rings can significantly impact both the chemical reactivity and biological activity of the resulting compounds.

The dihydrochloride salt form of this compound offers important advantages in terms of solubility, stability, and handling characteristics. Salt formation is a common strategy in pharmaceutical chemistry for improving the physicochemical properties of basic compounds, and the dihydrochloride form typically provides enhanced water solubility compared to the free base. This property is particularly important for biological evaluation and potential pharmaceutical applications, as aqueous solubility directly affects bioavailability and cellular uptake.

From a synthetic chemistry perspective, this compound serves as a valuable building block for the preparation of more complex molecular architectures. The free piperazine nitrogen atom can undergo further functionalization reactions, allowing for the introduction of additional pharmacophoric elements or linking groups. This versatility makes the compound particularly useful in medicinal chemistry programs focused on optimizing biological activity through systematic structural modifications.

The compound also provides important insights into the conformational preferences and electronic properties of 4-methylthiazole-piperazine systems. Spectroscopic studies of related compounds have revealed specific interaction patterns and electronic characteristics that are relevant for understanding the behavior of this molecular class. The specific substitution pattern allows researchers to probe the effects of thiazole methylation on overall molecular properties and biological activity.

Overview of Related Thiazole-Piperazine Derivatives

The landscape of related thiazole-piperazine derivatives encompasses a diverse array of molecular architectures that have been developed for various research and potential therapeutic applications. These compounds share the common structural motif of thiazole and piperazine heterocycles but differ in their connectivity patterns, substitution profiles, and additional functional group modifications.

2-Substituted Thiazole-Piperazine Series includes compounds where the thiazole ring bears various substituents at the 2-position while maintaining the piperazine attachment. Research has demonstrated the synthesis of 2-(2-phenylacetamido)-3-(4-((4-((4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methyl)thiazol-2-yl)amino)phenyl)propanamide derivatives, which incorporate complex aromatic and amide functionalities. These compounds illustrate the potential for creating highly functionalized molecular architectures while maintaining the core thiazole-piperazine framework.

Thiazolylhydrazine-Piperazine Conjugates represent an important subclass where hydrazine linkers connect thiazole and piperazine systems. The design and synthesis of new thiazolylhydrazine-piperazine derivatives as selective monoamine oxidase inhibitors has been reported, demonstrating the versatility of this structural approach. These compounds typically feature 2-{2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinyl}-4-phenylthiazole architectures that provide multiple sites for pharmacophoric optimization.

Bis-thiazole Piperazine Systems have emerged as particularly promising molecular frameworks due to their potential for multitarget interactions. The synthesis of novel piperazine-based bis(thiazole) and bis(thiadiazole) derivatives has been achieved through reactions of bis(thiosemicarbazones) with various hydrazonoyl chlorides. These symmetrical systems offer unique opportunities for bivalent binding interactions and enhanced biological activity compared to monovalent analogs.

Thiazole-Piperazine-Carboxamide Derivatives constitute another significant subclass characterized by the incorporation of amide linkages into the molecular framework. The synthesis and biological evaluation of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives has been reported, demonstrating the preparation of compounds that combine thiazole, piperazine, and carbonyl functionalities. These structures provide additional hydrogen bonding capabilities and conformational constraints that can influence biological activity.

The following table summarizes key structural and molecular data for representative thiazole-piperazine derivatives:

Compound Type Molecular Formula Key Structural Features Reference Source
1-(Thiazol-2-yl)piperazine C7H11N3S Direct thiazole-piperazine attachment
4-(Piperazin-1-ylmethyl)thiazol-2-amine Variable Methylene bridge connectivity
Bis-thiazole piperazine Variable Symmetrical dual thiazole systems
Thiazolylhydrazine-piperazine C21H23N5S Hydrazine linker incorporation
Thiazole-piperazine-carboxamide Variable Amide functionality integration

Fluorinated Thiazole-Piperazine Compounds have also received attention due to the unique properties imparted by fluorine substitution. Research has explored the synthesis of compounds bearing fluorophenyl substituents, which can significantly alter lipophilicity, metabolic stability, and biological activity profiles. The strategic incorporation of fluorine atoms has become an important tool in medicinal chemistry for optimizing pharmacokinetic properties.

Multicyclic Thiazole-Piperazine Architectures represent the most complex derivatives in this family, featuring additional ring systems fused or attached to the basic thiazole-piperazine core. These compounds often incorporate benzothiazine or other condensed heterocyclic systems that provide enhanced structural complexity and potential for selective biological interactions. The development of such multicyclic systems requires sophisticated synthetic strategies but offers the potential for highly specific biological activities.

Properties

CAS No.

1185294-76-1

Molecular Formula

C8H14ClN3S

Molecular Weight

219.74 g/mol

IUPAC Name

4-methyl-2-piperazin-1-yl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C8H13N3S.ClH/c1-7-6-12-8(10-7)11-4-2-9-3-5-11;/h6,9H,2-5H2,1H3;1H

InChI Key

VBCQGMJCXMSCGM-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)N2CCNCC2.Cl.Cl

Canonical SMILES

CC1=CSC(=N1)N2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-thiazol-2-yl Halide Intermediate

  • The thiazole ring can be constructed via a Hantzsch-type cyclocondensation involving thiourea and α-haloketones or α-thiocyanate carbonyl compounds.
  • For the 4-methyl substitution, appropriate methyl-substituted α-haloketones or derivatives are used.
  • The halogenated methyl group at position 2 or 4 of the thiazole ring (e.g., 4-chloromethyl-2-amino thiazole) serves as a reactive site for further substitution.

Nucleophilic Substitution with Piperazine

  • Piperazine acts as a nucleophile, displacing the halogen atom on the chloromethyl-thiazole intermediate.
  • This reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or ethanol under reflux or room temperature conditions to achieve high yields.
  • The reaction proceeds via an SN2 mechanism, forming the 1-(4-Methyl-thiazol-2-yl)-piperazine intermediate.

Formation of Dihydrochloride Salt

  • The free base piperazine-thiazole compound is treated with hydrochloric acid (HCl) to form the dihydrochloride salt.
  • This salt formation enhances the compound’s stability, solubility, and ease of handling.
  • The dihydrochloride is typically isolated by precipitation or crystallization from suitable solvents like ethanol or ether.

Representative Synthetic Procedure (Adapted from Parallel Synthesis Literature)

Step Reagents & Conditions Description
1 Thiourea + α-haloketone (methyl-substituted) in ethanol, reflux 4 h Cyclocondensation to form 4-methyl-thiazole intermediate
2 Treatment with 1,3-dichloroacetone or similar halogenating agent Introduction of chloromethyl group at thiazole ring
3 Reaction with piperazine in DMF or ethanol, room temp to reflux, overnight Nucleophilic substitution forming 1-(4-Methyl-thiazol-2-yl)-piperazine
4 Addition of HCl in ethanol or ether Formation of dihydrochloride salt, isolation by filtration

Analytical and Purification Data

  • Yields: Typically range from 70% to over 90% depending on reaction conditions and purification methods.
  • Purity: Confirmed by 1H NMR, 13C NMR, and mass spectrometry.
  • Characterization:
    • 1H NMR shows characteristic piperazine methylene protons (around δ 2.5–3.5 ppm) and methyl protons on thiazole (around δ 2.3 ppm).
    • 13C NMR confirms the thiazole carbons and piperazine carbons.
    • Mass spectrometry confirms molecular ion peaks consistent with the compound.

Research Findings and Variations

  • Parallel synthesis approaches have been developed to create libraries of piperazine-tethered thiazole compounds, including methyl-substituted derivatives, enabling rapid screening for biological activity (e.g., antimalarial, antinociceptive).
  • The nucleophilic displacement of chloromethyl-thiazole by piperazine is a robust and high-yielding step, adaptable to solid-phase synthesis techniques for combinatorial chemistry.
  • The dihydrochloride salt form improves compound handling and biological assay compatibility.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Thiazole formation Thiourea + α-haloketone, ethanol, reflux 3-4 h Hantzsch cyclocondensation
Halomethylation 1,3-dichloroacetone or NBS, DMF or ethanol, 80-85°C overnight Introduces chloromethyl group
Piperazine substitution Piperazine, DMF or ethanol, RT to reflux, 12-24 h SN2 reaction
Salt formation HCl in ethanol or ether, RT, precipitation Forms dihydrochloride salt
Yield 70-90% Depends on purification
Purification Column chromatography or crystallization Ensures high purity

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Research has demonstrated that thiazole derivatives, including those featuring the piperazine moiety, exhibit significant anticonvulsant properties. For instance, compounds synthesized with thiazole and piperazine structures have shown efficacy in various seizure models. A notable study reported that certain thiazole-piperazine analogues displayed median effective doses significantly lower than standard anticonvulsants such as ethosuximide, indicating their potential as effective treatments for epilepsy .

Table 1: Anticonvulsant Activity of Thiazole-Piperazine Derivatives

Compound NameMedian Effective Dose (mg/kg)Model Used
Compound 1<20PTZ-induced seizures
Compound 224.38Electroshock test
Compound 388.23Chemo-shock test

Neuropharmacology

Monoamine Oxidase Inhibition

The compound's structural features make it a candidate for targeting monoamine oxidase (MAO) isoenzymes, which are critical in treating neurological disorders. Studies have synthesized new derivatives of thiazole-piperazine to evaluate their MAO inhibitory activities. The introduction of the piperazine ring has been shown to enhance the activity compared to other ring systems like morpholine, suggesting its potential in developing antidepressants .

Biochemical Applications

Organic Buffer in Biological Research

1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride is utilized as an organic buffer in various biological and biochemical applications. Its stability and solubility in aqueous solutions make it suitable for maintaining pH levels during enzymatic reactions and other biochemical assays. This application is crucial for experiments requiring precise control over reaction conditions .

Case Studies

Synthesis and Evaluation of New Derivatives

A series of studies have focused on synthesizing novel thiazole-piperazine derivatives to explore their pharmacological properties. For example, researchers synthesized a compound with both hydrazine and thiazole functionalities and evaluated its antinociceptive effects. The results indicated promising analgesic properties, warranting further investigation into its mechanism of action .

Table 2: Summary of Synthesized Thiazole-Piperazine Derivatives

Compound NameYield (%)Pharmacological Activity
2-{2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinyl}-4-(4-methoxyphenyl)thiazole76Antinociceptive
1-Methylsulphonyl-4-[{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]piperazineNot reportedAnticonvulsant

Mechanism of Action

The mechanism of action of 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Moieties

2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one Dihydrochloride (CAS 1193387-83-5)
  • Structure: Piperazine linked to a 4-methylthiazole group via an ethanone bridge.
  • Molecular Formula : C₁₀H₁₇Cl₂N₃OS (MW: 322.23 g/mol).
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine Dihydrochloride (CAS 69389-17-9)
  • Structure : Piperazine substituted with a 5-methylthiadiazole (two nitrogen atoms in the heterocycle).
  • Molecular Formula : C₇H₁₄Cl₂N₄S (MW: 265.19 g/mol).

Aromatic Piperazine Derivatives

1-(4-Chlorophenyl)piperazine Dihydrochloride (CAS 38869-46-4)
  • Structure : Piperazine with a 4-chlorophenyl substituent.
  • Molecular Formula : C₁₀H₁₅Cl₃N₂ (MW: 269.6 g/mol).
  • Key Differences : The chlorophenyl group increases aromaticity and lipophilicity, favoring CNS penetration. This compound is used in serotonin receptor studies, unlike the thiazole-based target compound .
1-(2-Fluorophenyl)-piperazine Dihydrochloride (CAS 76835-09-1)
  • Structure : Fluorophenyl-substituted piperazine.
  • Molecular Formula : C₁₀H₁₅Cl₂FN₂ (MW: 253.14 g/mol).
  • Key Differences : Fluorine’s electronegativity enhances metabolic stability and bioavailability. Applications include antiparasitic agents, contrasting with the research focus of the thiazole derivative .

Complex Piperazine-Based Pharmaceuticals

Meclizine Dihydrochloride (1-(p-Chloro-α-phenylbenzyl)-4-(m-methylbenzyl)piperazine Dihydrochloride)
  • Structure : Bulky benzhydryl and benzyl groups attached to piperazine.
  • Applications : Antihistamine used for motion sickness. The steric bulk limits CNS penetration, unlike simpler thiazole derivatives .
SA-4503 Dihydrochloride (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine Dihydrochloride)
  • Structure : Piperazine with dimethoxyphenethyl and phenylpropyl chains.
  • Molecular Weight : 441.44 g/mol.
  • Applications : Selective σ1 receptor agonist for neurological disorders. The extended alkyl chains enhance lipophilicity and receptor specificity .

Biological Activity

1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring and a piperazine moiety, which contribute to its biological activity. The compound can be represented as follows:

C8H12Cl2N4S\text{C}_{8}\text{H}_{12}\text{Cl}_{2}\text{N}_{4}\text{S}

This structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various thiazole-piperazine derivatives, this compound showed effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antinociceptive Effects

In the context of pain management, the compound has been investigated for its antinociceptive effects. A study reported that derivatives containing the thiazole-piperazine structure exhibited notable analgesic activity in animal models . This effect is hypothesized to be mediated through modulation of the central nervous system's pain pathways.

Inhibition of Monoamine Oxidase (MAO)

The compound has also been studied for its inhibitory effects on monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism. In vitro assays indicated that this compound could inhibit both MAO-A and MAO-B, suggesting potential applications in treating mood disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit MAO suggests it may increase levels of neurotransmitters such as serotonin and dopamine, contributing to its antidepressant effects.
  • Antimicrobial Action : Its structural features allow it to interact with bacterial enzymes, disrupting essential processes like cell wall synthesis.
  • Pain Modulation : The analgesic properties may arise from interactions with opioid receptors or other pain-related pathways in the central nervous system.

Research Findings and Case Studies

StudyFindings
Demonstrated significant antimicrobial activity against E. coli and S. aureus.
Showed antinociceptive effects in animal models, indicating potential for pain relief.
Reported inhibition of MAO-A and MAO-B, suggesting antidepressant potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride, and what reaction conditions optimize yield?

  • Methodology : The synthesis typically involves nucleophilic substitution between 4-methylthiazole derivatives and piperazine. For example, 4-chloro-2-methylthiazole can react with piperazine in a polar aprotic solvent (e.g., DMF) under reflux, followed by hydrochloric acid treatment to form the dihydrochloride salt. Catalysts like potassium carbonate (K₂CO₃) improve yields by facilitating deprotonation .
  • Optimization : Solvent choice (e.g., DMF vs. ethanol), temperature (80–100°C), and stoichiometric ratios (1:1.2 thiazole:piperazine) are critical. Evidence suggests yields >70% are achievable under controlled conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiazole C-2 proton at δ 6.8–7.2 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H⁺]⁺ at m/z 218.08 for the free base) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key stability considerations for storing and handling this compound?

  • Storage : Store in airtight containers at –20°C, protected from light and moisture to prevent hydrolysis of the thiazole ring .
  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid contact with oxidizers (e.g., H₂O₂), which may degrade the piperazine moiety .

Advanced Research Questions

Q. How do variations in reaction conditions (solvent, temperature, catalyst) impact the synthesis mechanism?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine, while protic solvents (ethanol) may reduce reaction rates due to hydrogen bonding .
  • Catalytic Influence : K₂CO₃ increases base strength, improving deprotonation of piperazine, but excess base can lead to side reactions (e.g., thiazole ring opening) .
  • Thermal Stability : Temperatures >100°C risk decomposition; kinetic studies suggest optimal reaction windows of 6–8 hours at 80°C .

Q. What biochemical pathways are influenced by this compound based on structural analogs?

  • Hypothetical Targets : Piperazine-thiazole derivatives are known to modulate GPCRs (e.g., serotonin 5-HT₃ receptors) and enzymes (e.g., monoamine oxidases) due to their amine-rich structure. Computational docking studies predict affinity for hydrophobic binding pockets .
  • Pathway Interactions : May interfere with cellular signaling cascades (e.g., cAMP/PKA) via receptor antagonism, though empirical validation is needed .

Q. How can computational methods predict and optimize its synthetic routes?

  • Reaction Design : Quantum mechanical calculations (DFT) model transition states to identify low-energy pathways. For example, ICReDD’s workflow combines reaction path searches with machine learning to predict optimal catalysts and solvents .
  • Validation : Experimental feedback refines computational models. For instance, predicted yields using Reaxys data matched experimental results within ±5% .

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Data Contradiction Analysis :

  • NMR Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Cross-reference data using standardized solvents .
  • Impurity Artifacts : Trace solvents (e.g., residual DMF) may obscure peaks. Purify via recrystallization (ethanol/water) and reanalyze .
  • Collaborative Validation : Share raw data (e.g., FID files) with peers to confirm assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride
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1-(4-Methyl-thiazol-2-yl)-piperazine dihydrochloride

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